molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2

8-Azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1268068
CAS No.: 6760-99-2
M. Wt: 147.64 g/mol
InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound that forms the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities.

Mechanism of Action

Target of Action

The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Azabicyclo[32It’s known that tropane alkaloids, which share the same core structure, have diverse biological activities The exact interaction of 8-Azabicyclo[32

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities of

Biochemical Analysis

Biochemical Properties

8-Azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain regulation and mood control . Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The interactions between this compound and these biomolecules are crucial for its biochemical properties and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with κ-opioid receptors can modulate cell signaling pathways related to pain and mood regulation . Furthermore, its cytotoxic effects on tumor cell lines suggest that it can induce changes in gene expression and disrupt cellular metabolism, leading to cell death . These cellular effects highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structural similarity to bioactive alkaloids allows it to bind to specific receptors and enzymes, influencing their activity . For instance, its agonist activity in κ-opioid receptors involves binding to these receptors and activating them, leading to downstream signaling effects . Additionally, its cytotoxic activity against tumor cells may involve enzyme inhibition and induction of apoptosis through changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a cool, dry place in tightly closed containers to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cytotoxic activity against tumor cells . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxic activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects are critical for developing safe and effective treatments using this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s structural similarity to tropane alkaloids suggests that it may share similar metabolic pathways, including hydroxylation and acylation reactions . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, including the brain, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with κ-opioid receptors suggests that it may localize to the cell membrane, where these receptors are typically found . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

8-Azabicyclo[3.2.1]octane hydrochloride has numerous scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Azabicyclo[3.2.1]octane hydrochloride include other tropane alkaloids such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the range of biological activities it can exhibit. Its versatility in synthetic applications and potential therapeutic uses make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAINBTSWOOHLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334906
Record name 8-azabicyclo[3.2.1]octane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6760-99-2
Record name 8-azabicyclo[3.2.1]octane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tropane (900 mg), 1-chloroethyl chloroformate (1 ml), and toluene (20 ml) was heated and refluxed for 6 hours. After that, methanol (10 ml) was added to the reaction solution, and further refluxed for 4 hours. The solvent was distilled to yield the title compound (850 mg).
Name
tropane
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an oven-dried, 100-mL, round-bottomed flask was added tropane (2.5 g, 19.96 mmol) followed by toluene (20 mL), and a-chloro-ethyl chloroformate (3.2 mL, 30 mmol). The flask was purged with N2 and the mixture was heated at 120° C. for 16 h. The reaction was allowed to cool to room temperature and the solvent was evaporated in vacuo. The resulting residue was dissolved in MeOH (20 mL) and heated to reflux at 85° C. for 3 h. The solvent was evaporated in vacuo and the product dried under vacuum to give 2.90 g (98% yield) of a light brown solid. MS m/z: 112.0 (M+1). 1H NMR (DMSO-d6; 400 MHz): d 1.64 (m, 4), 1.95 (m, 6), 3.92, (s, 2), 9.24 (br d, 2, J=7.3).
Name
tropane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Tropane (11.0 mL, 7.44 mmol) was dissolved in toluene (10 mL), chloroethyl carbonate (2.2 mL, 23 mmol) was added slowly, and the mixture stirred at 80° C. for 24 hours. Distilled water was added to the reaction mixture, and the mixture extracted with ethyl acetate. The organic phase was dried and concentrated by anhydrous magnesium sulfate. The obtained oily residue was dissolved in concentrated hydrochloric acid (10 mL), and heated with stirring at 100° C. for 2 hours. The solvent was distilled off under reduced pressure, toluene was added to the residue, and the mixture distilled under reduced pressure to obtain the target substance (820 mg, 72%) as a colorless solid.
Name
Tropane
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
chloroethyl carbonate
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
8-Azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
8-Azabicyclo[3.2.1]octane hydrochloride

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